molecular formula C7H3BrF2O B1291627 3-Bromo-2,6-difluorobenzaldehyde CAS No. 398456-82-1

3-Bromo-2,6-difluorobenzaldehyde

Cat. No. B1291627
CAS RN: 398456-82-1
M. Wt: 221 g/mol
InChI Key: OXBHKEYDKAWFLS-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluorobenzaldehyde is a chemical compound used as a pharmaceutical intermediate . It is a white solid with the molecular formula C7H3BrF2O .


Synthesis Analysis

The synthesis of 3-Bromo-2,6-difluorobenzaldehyde involves a solution of 1-bromo-2,4-difluorobenzene in dry THF at -78° C. under nitrogen. Lithium diisopropylamide is added and stirred for 1 hour. Then, Dimethylformamide is added and stirred at -78° C. for 30 minutes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,6-difluorobenzaldehyde consists of a benzene ring with bromo and fluoro substituents at the 3rd and 2nd, 6th positions respectively, and a formyl group at the 1st position .


Physical And Chemical Properties Analysis

3-Bromo-2,6-difluorobenzaldehyde is a white solid . It has a molecular weight of 221.00 g/mol . The compound has a topological polar surface area of 17.1 Ų and a complexity of 153 .

Scientific Research Applications

Pharmaceutical Intermediates

3-Bromo-2,6-difluorobenzaldehyde: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Its incorporation into drug molecules can significantly affect the pharmacokinetic properties of the drugs, such as their metabolic stability and ability to cross biological barriers.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for the construction of complex molecules. It is particularly useful in the synthesis of heterocyclic compounds, which are a staple in medicinal chemistry due to their presence in many biologically active molecules .

Medicinal Chemistry

The bromine and fluorine atoms present in 3-Bromo-2,6-difluorobenzaldehyde make it a valuable compound for medicinal chemistry. It can be used to create compounds that may inhibit protein interactions or act as enzyme inhibitors, contributing to the development of new therapeutic agents .

Polymer Research

This compound can be utilized in the development of novel polymeric materials. The presence of reactive functional groups allows it to be incorporated into polymer chains, potentially leading to materials with unique properties such as enhanced thermal stability or chemical resistance .

Analytical Chemistry

3-Bromo-2,6-difluorobenzaldehyde: can be used as a standard or reagent in analytical methods. Its well-defined structure and properties make it suitable for use in calibration curves or as a reactant in the detection of other substances .

Environmental Science

While direct applications in environmental science are not extensively documented, compounds like 3-Bromo-2,6-difluorobenzaldehyde can be used in research studies to understand the behavior of halogenated compounds in the environment. They can serve as models to study degradation processes or to develop methods for the detection of environmental pollutants .

Industrial Uses

In the industrial sector, this compound’s role is mainly linked to its use as an intermediate in the synthesis of more complex chemicals. Its reactivity with various organic and inorganic compounds makes it a valuable asset in the creation of materials and chemicals used across different industries .

Safety and Hazards

3-Bromo-2,6-difluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral . It should be stored in cool, dry conditions in well-sealed containers, and it is incompatible with oxidizing agents .

Relevant Papers Unfortunately, specific papers related to 3-Bromo-2,6-difluorobenzaldehyde were not found in the search results .

Mechanism of Action

Target of Action

This compound is a type of benzaldehyde derivative, which are often used as intermediates in the synthesis of various pharmaceutical compounds

Biochemical Pathways

It’s known that 2,6-difluorobenzaldehyde, a similar compound, can be used to synthesize 5-cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea . This suggests that 3-Bromo-2,6-difluorobenzaldehyde might also be involved in similar reactions or pathways.

Action Environment

The action, efficacy, and stability of 3-Bromo-2,6-difluorobenzaldehyde could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its stability could be affected by exposure to air .

properties

IUPAC Name

3-bromo-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBHKEYDKAWFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622808
Record name 3-Bromo-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-difluorobenzaldehyde

CAS RN

398456-82-1
Record name 3-Bromo-2,6-difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398456-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,6-difluorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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